molecular formula C20H17NO4 B11063183 4-(3-methoxyphenyl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione

4-(3-methoxyphenyl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione

Cat. No.: B11063183
M. Wt: 335.4 g/mol
InChI Key: ZPIMNSRBEPMEHV-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione is a complex organic compound belonging to the class of quinoline derivatives. . This compound, with its unique structure, holds promise for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-methoxyphenyl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione typically involves multi-step reactions. One common method involves the condensation of anthranilic acid derivatives with appropriate aldehydes, followed by cyclization and functional group modifications . The reaction conditions often require the use of catalysts such as bismuth (III) trifluoroacetate and solvents like acetic anhydride .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Methoxyphenyl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: Reagents like halogens, alkyl halides, and strong bases.

Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(3-methoxyphenyl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Uniqueness: 4-(3-Methoxyphenyl)-6-methyl-4,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5(3H)-dione stands out due to its unique structural features, which confer specific biological activities not commonly found in other quinoline derivatives

Properties

Molecular Formula

C20H17NO4

Molecular Weight

335.4 g/mol

IUPAC Name

4-(3-methoxyphenyl)-6-methyl-3,4-dihydropyrano[3,2-c]quinoline-2,5-dione

InChI

InChI=1S/C20H17NO4/c1-21-16-9-4-3-8-14(16)19-18(20(21)23)15(11-17(22)25-19)12-6-5-7-13(10-12)24-2/h3-10,15H,11H2,1-2H3

InChI Key

ZPIMNSRBEPMEHV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C3=C(C1=O)C(CC(=O)O3)C4=CC(=CC=C4)OC

Origin of Product

United States

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